![molecular formula C25H25FN4O2 B2618660 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide CAS No. 1326806-89-6](/img/structure/B2618660.png)
3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide” is a chemical substance with a molecular weight of 301.28 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name for this compound is 3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It’s soluble in DMSO to a maximum concentration of 20.0 mg/mL .Applications De Recherche Scientifique
Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Efflux Pumps
This compound could be used to overcome multi-drug resistance in cancer via the inhibition of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps . This is particularly important in cancer treatment, where drug resistance is a common issue.
Enhancement of Bioavailability
The compound could be used as a bioavailability enhancer. It has been shown to increase the intracellular accumulation of Rh123 in LS-180 cells , which suggests that it could potentially enhance the bioavailability of other drugs.
Inhibition of Staphylococcus aureus Nor A Efflux Pump
The compound has shown significant inhibition of the Staphylococcus aureus Nor A efflux pump . This could potentially make it useful in the treatment of bacterial infections, particularly those caused by Staphylococcus aureus.
Potential c-Met Kinase Inhibitor
The compound could potentially be used as a c-Met kinase inhibitor . c-Met kinase is often overexpressed in cancer cells, and its inhibition could potentially be a viable strategy for cancer treatment.
Antiproliferative Activity Against Prostate Cancer Cell Lines
The compound has shown antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) . This suggests that it could potentially be used in the treatment of prostate cancer.
Inhibition of Androgen Receptor Target Gene Prostate-Specific Antigen (PSA)
The compound has shown inhibitory activity against the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells . This could potentially make it useful in the treatment of prostate cancer, where PSA is often overexpressed.
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propan-2-ylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O2/c1-17(2)19-5-3-18(4-6-19)16-27-24(31)11-12-29-13-14-30-23(25(29)32)15-22(28-30)20-7-9-21(26)10-8-20/h3-10,13-14,17,22-23,28H,11-12,15-16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVBTPFTBAMNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.